

# molecular weight and formula of 6,7-Dimethylpterin

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## Compound of Interest

Compound Name: 6,7-Dimethylpterin

Cat. No.: B116762

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An In-depth Technical Guide to **6,7-Dimethylpterin**

## Introduction

**6,7-Dimethylpterin** is a pteridine derivative that has garnered interest within the scientific community, particularly for its potential role as a biomarker in the non-invasive diagnosis of cancer.<sup>[1]</sup> Pteridines are heterocyclic compounds that are involved in various metabolic pathways, and alterations in their urinary levels have been associated with cellular metabolic changes, such as those occurring in cancer.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to **6,7-Dimethylpterin**, tailored for researchers, scientists, and professionals in drug development.

## Core Data

A summary of the key quantitative and qualitative data for **6,7-Dimethylpterin** is presented below.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N <sub>5</sub> O	[1][2]
Molecular Weight	191.19 g/mol	[1]
Synonyms	2-amino-6,7-dimethyl-4(3H)-pteridinone, NSC 31671	
CAS Number	611-55-2	
Appearance	Crystalline solid	
Melting Point	>260 °C	
Solubility	Slightly soluble in Chloroform and DMSO	
Biological Context	Found in A549 cells and human urine	

## Synthesis of 6,7-Dimethylpterin

A detailed experimental protocol for the synthesis and purification of **6,7-Dimethylpterin** is outlined below.

## Experimental Protocol: Synthesis and Recrystallization

Materials:

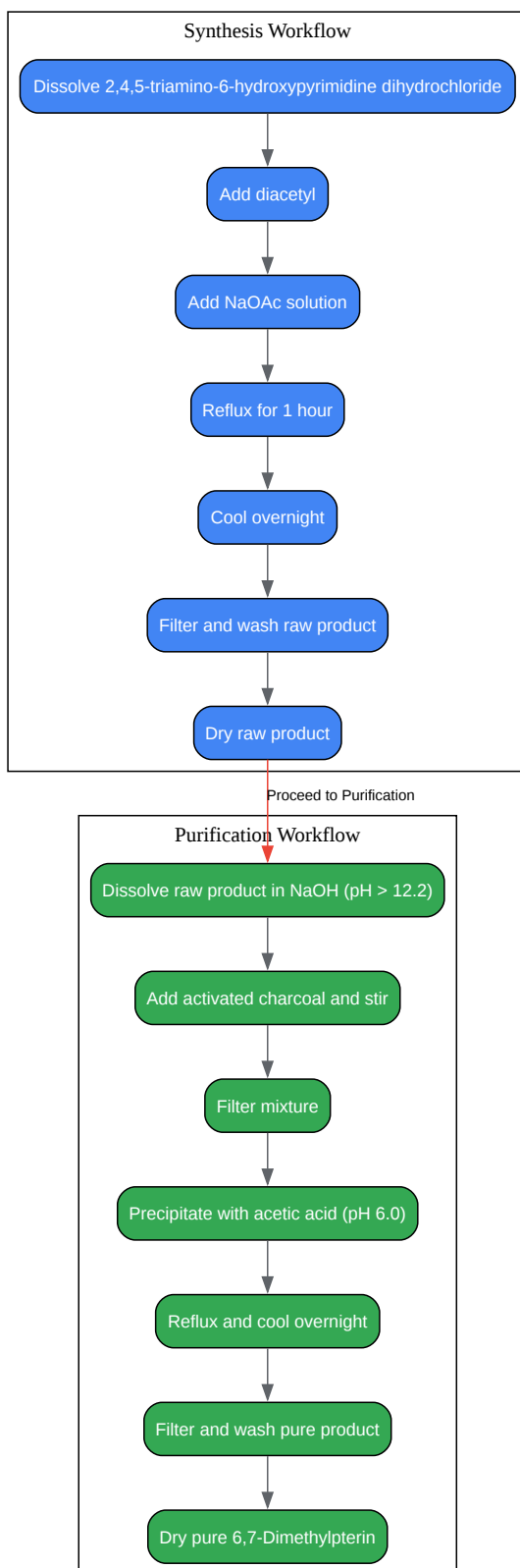
- 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride
- Diacetyl
- Sodium acetate (NaOAc)
- 7 N Sodium hydroxide (NaOH)
- Activated charcoal
- Diluted acetic acid

- Water
- 2 L round-bottom flask
- Reflux condenser
- Heating hood
- Filter paper
- Vacuum desiccator

Procedure:

- Initial Reaction: Dissolve 25 g of 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride in 600 ml of water in a 2 L round-bottom flask.
- Add 13 ml of diacetyl to the solution and mix. A yellow precipitate will form.
- After 10 minutes, slowly add a solution of 27 g of NaOAc dissolved in 100 ml of water.
- After an additional 30 minutes, place the flask in a heating hood and attach a reflux condenser.
- Reflux the solution for 1 hour.
- Remove the heat and allow the solution to cool overnight.
- Purification of Raw Product: Filter the precipitated raw **6,7-dimethylpterin** and wash the filter cake with 150 ml of water.
- Dry the raw product in a vacuum desiccator over NaOH.
- Recrystallization: Dissolve 10 g of the raw **6,7-dimethylpterin** in 7 L of water by adding approximately 13 ml of 7 N NaOH to achieve a pH above 12.2.
- Add 10 g of activated charcoal and stir the mixture for 30 minutes.
- Filter the mixture through a very fine filter without rinsing.

- Precipitation of Pure Product: Slowly add diluted acetic acid to the filtrate while stirring vigorously until a pH of 6.0 is reached.
- To obtain a less fine precipitate, reflux the solution for 10 minutes and then allow it to cool overnight.
- Filter the purified **6,7-dimethylpterin**, wash the filter cake with 700 ml of water, and dry it in a vacuum desiccator over NaOH.



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Caption: Synthesis and purification workflow for **6,7-Dimethylpterin**.

## Analytical Methodology

The quantification of **6,7-Dimethylpterin**, particularly in biological samples like urine, is crucial for its evaluation as a biomarker. High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS) is a robust method for this purpose.

## Experimental Protocol: Analysis of 6,7-Dimethylpterin in Urine

### Instrumentation:

- Agilent 1290 Infinity II Series HPLC system or equivalent.
- Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS).
- Reversed-phase C18 column (e.g., Zorbax RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm).

### Reagents:

- **6,7-Dimethylpterin** standard.
- Formic acid (0.1%).
- Acetonitrile (ACN).
- Internal standard (e.g., 7-methylpterin).

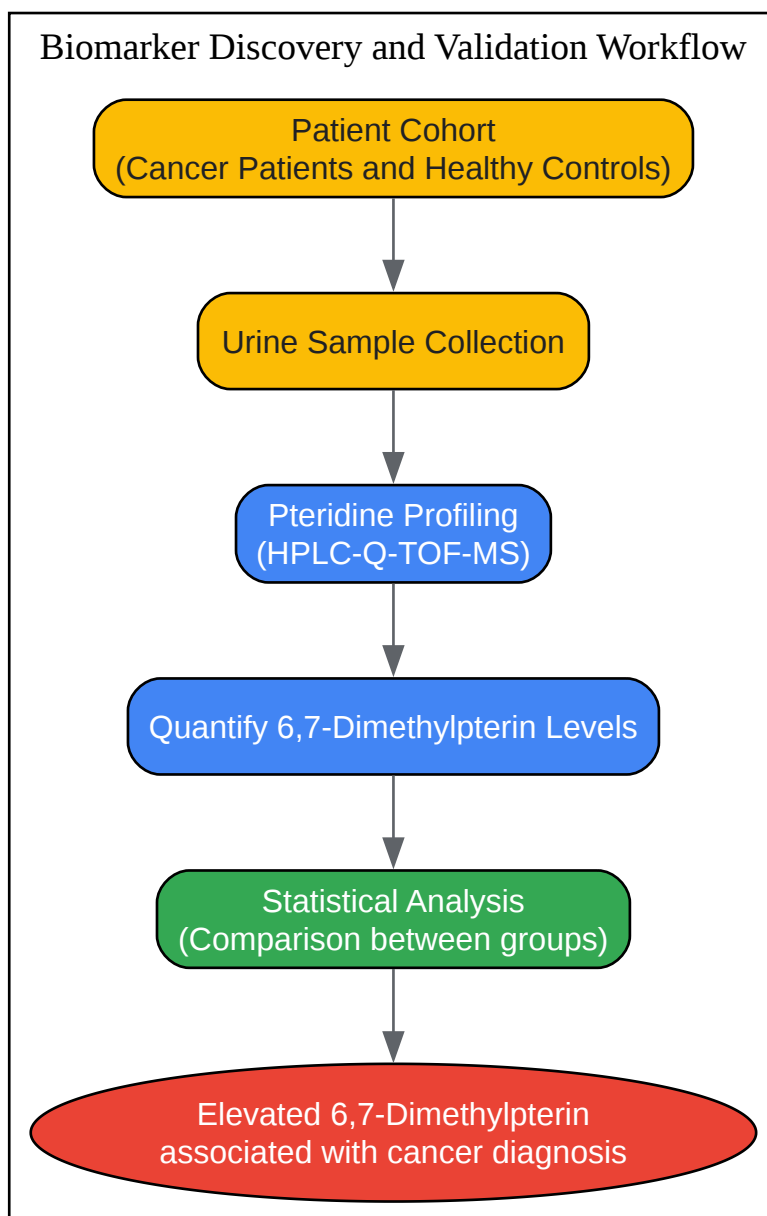
### Procedure:

- **Sample Preparation:** A "dilute-and-shoot" method can be employed for urine samples. Dilute the urine sample with the mobile phase to an appropriate concentration.
- **Chromatographic Separation:**
  - Use a reversed-phase C18 column.

- Employ a mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
- An isocratic elution may be used, though a gradient might be necessary to resolve multiple pteridines. For instance, initial conditions could be 85-100% Solvent A.
- Mass Spectrometry Detection:
  - Utilize positive electrospray ionization (ESI) mode.
  - Monitor for the protonated molecule  $[M+H]^+$  of **6,7-Dimethylpterin**.
  - Quantification is based on the peak areas from the extracted ion chromatogram (EIC) for each compound.

## Biological Significance and Application

**6,7-Dimethylpterin** is one of several pteridines that have been investigated as potential biomarkers for the non-invasive diagnosis of cancer. Studies have shown that the levels of certain pteridines, including **6,7-dimethylpterin**, can be altered in the urine of cancer patients compared to healthy individuals. This is believed to reflect changes in cellular metabolism associated with malignancy.



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Caption: Workflow for the validation of **6,7-Dimethylpterin** as a cancer biomarker.

## Conclusion

**6,7-Dimethylpterin** is a pteridine with significant potential as a non-invasive biomarker for cancer. The synthesis and analytical methods described provide a foundation for further research into its clinical utility. Future studies should focus on larger patient cohorts to validate



its diagnostic and prognostic value and to explore its specific role in the metabolic pathways of cancer cells.

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## References

- 1. Investigation of urinary pteridine levels as potential biomarkers for noninvasive diagnosis of cancer. | Sigma-Aldrich [sigmaaldrich.com]
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